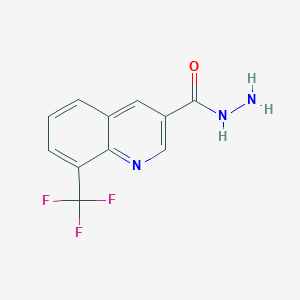
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinazoline and imidazole-4-carboxylic acid.
Reaction Conditions: The key step involves the coupling of 2-methylquinazoline with imidazole-4-carboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or imidazole rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicine, it is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Effects: By binding to its targets, the compound can inhibit or activate specific biological processes, leading to its observed effects.
類似化合物との比較
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other quinazoline derivatives like erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the combination of the quinazoline and imidazole rings, which may confer distinct biological activities.
Comparison: Compared to other quinazoline derivatives, this compound may exhibit different pharmacokinetic properties, potency, and selectivity for its targets.
特性
分子式 |
C13H10N4O2 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
1-(2-methylquinazolin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-15-10-5-3-2-4-9(10)12(16-8)17-6-11(13(18)19)14-7-17/h2-7H,1H3,(H,18,19) |
InChIキー |
XCQBEBBQZONHEV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)


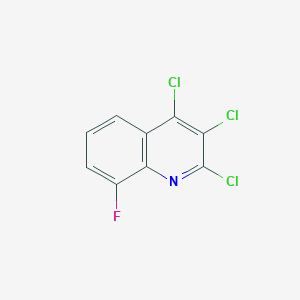
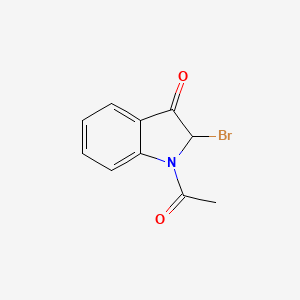
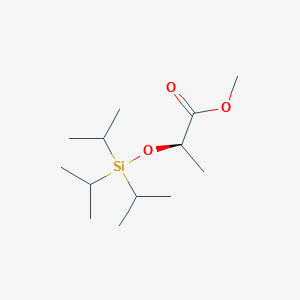

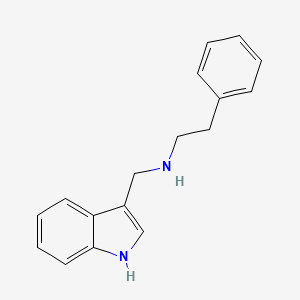
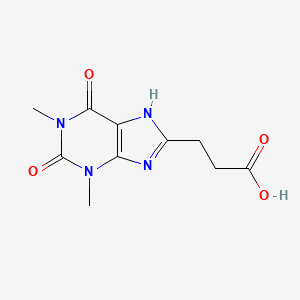
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
